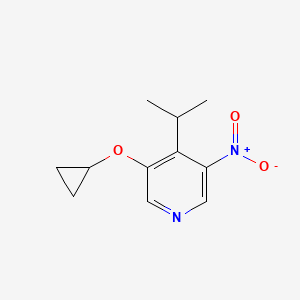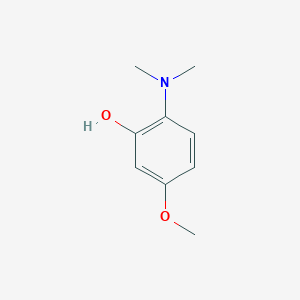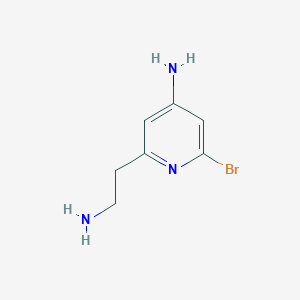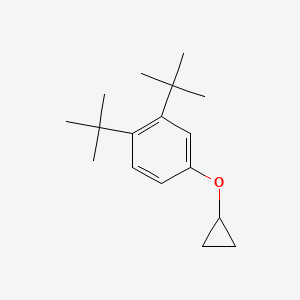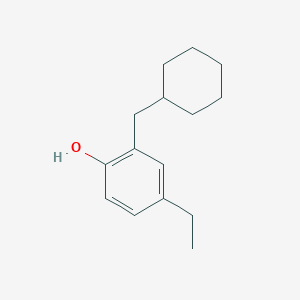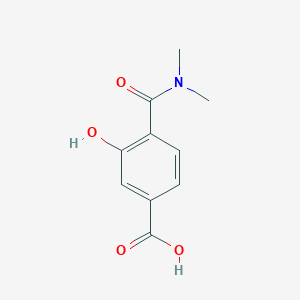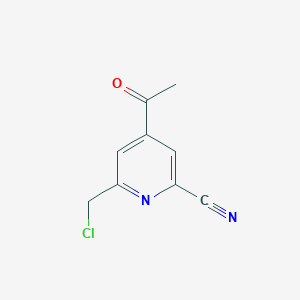
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl, chloromethyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylpyridine with chloromethyl cyanide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and fused ring systems.
Aplicaciones Científicas De Investigación
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetyl and chloromethyl groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile include:
4-Acetylpyridine: Lacks the chloromethyl and carbonitrile groups, making it less reactive in certain chemical reactions.
6-Chloromethylpyridine-2-carbonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.
4-Acetyl-2-cyanopyridine:
Uniqueness
This compound is unique due to the presence of all three functional groups (acetyl, chloromethyl, and carbonitrile) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-acetyl-6-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)7-2-8(4-10)12-9(3-7)5-11/h2-3H,4H2,1H3 |
Clave InChI |
WUJJDRXRHDPJIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


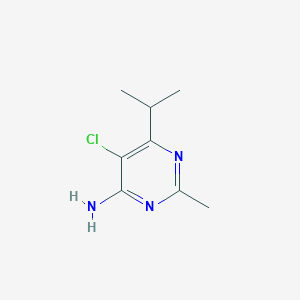
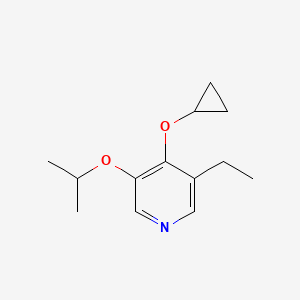
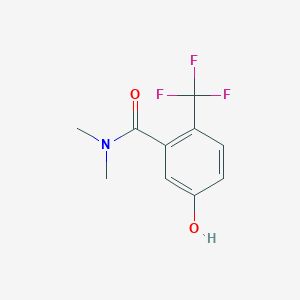
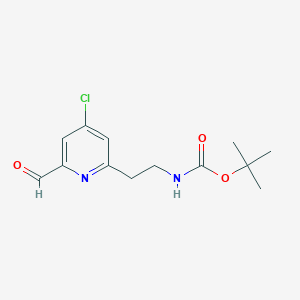
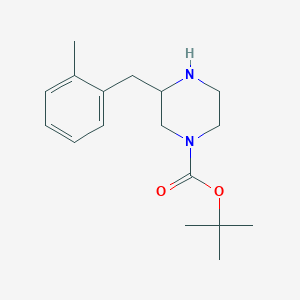
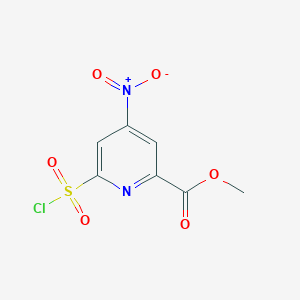
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
